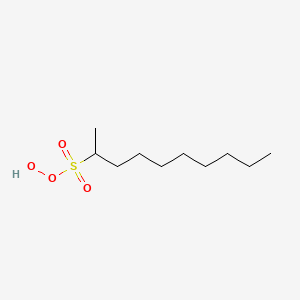![molecular formula C9H19OP B14276547 3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane CAS No. 155854-63-0](/img/structure/B14276547.png)
3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane is an organophosphorus compound characterized by a phospholane ring substituted with two methyl groups and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane typically involves the reaction of a suitable phosphine precursor with an alkylating agent. One common method is the reaction of 3,4-dimethylphospholane with isopropyl alcohol in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles, such as alkyl halides or amines; reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phospholanes with different alkyl or aryl groups.
Applications De Recherche Scientifique
3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating the formation of reactive intermediates. Additionally, its structural features allow it to interact with biological macromolecules, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethylphospholane: Lacks the isopropyl group, making it less sterically hindered.
1-Isopropoxyphospholane: Lacks the methyl groups, resulting in different electronic properties.
3,4-Dimethyl-1-[(ethyl)oxy]phospholane: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane is unique due to the presence of both methyl and isopropyl groups, which confer distinct steric and electronic properties. These features make it a versatile compound in various chemical reactions and applications, distinguishing it from other similar phospholane derivatives.
Propriétés
Numéro CAS |
155854-63-0 |
|---|---|
Formule moléculaire |
C9H19OP |
Poids moléculaire |
174.22 g/mol |
Nom IUPAC |
3,4-dimethyl-1-propan-2-yloxyphospholane |
InChI |
InChI=1S/C9H19OP/c1-7(2)10-11-5-8(3)9(4)6-11/h7-9H,5-6H2,1-4H3 |
Clé InChI |
VWSJWPPTYHHEAE-UHFFFAOYSA-N |
SMILES canonique |
CC1CP(CC1C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


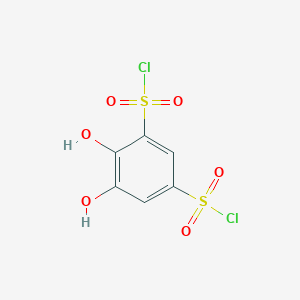
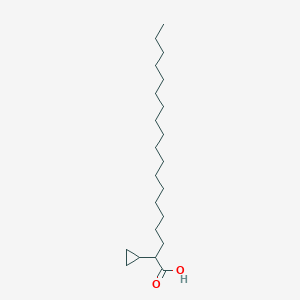
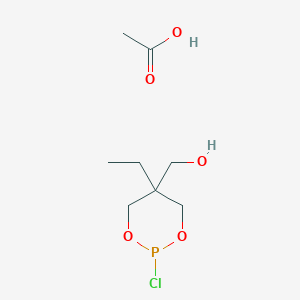
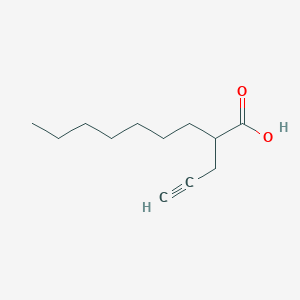
![2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid](/img/structure/B14276498.png)
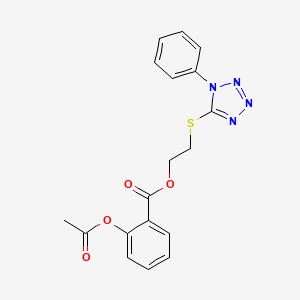
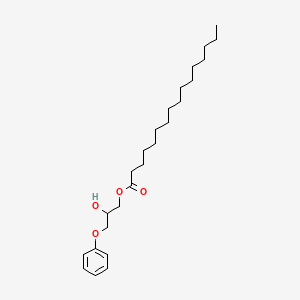
![N,N'-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine)](/img/structure/B14276503.png)
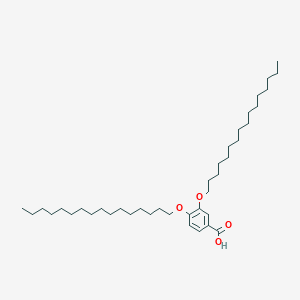

![N-[1-(3-Bromophenyl)ethenyl]acetamide](/img/structure/B14276524.png)

![3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide](/img/structure/B14276535.png)
